Lipophilicity (XLogP3) Comparison: Methylene Spacer Increases LogP vs. Direct N-Aryl Analog
The target compound exhibits a computed XLogP3 of 2.3, a value that reflects the contribution of the methylene spacer between the pyrazole and the 4-chloro-2-nitrophenyl ring [1]. The directly N-arylated analog, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole (CAS 1245823-36-2), lacks this methylene unit and has a correspondingly lower computed XLogP3 of approximately 1.8 [2]. The ΔLogP of +0.5 for the target compound indicates measurably higher membrane permeability potential, which can influence cellular uptake in whole-cell screening assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole (CAS 1245823-36-2): XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (higher lipophilicity for target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.5-unit increase in LogP can shift a compound across critical permeability thresholds, making the target compound a better candidate for cell-based assays where moderate lipophilicity is required for membrane passage.
- [1] PubChem Compound Summary for CID 63811894, 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11755811, 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information (2025). View Source
